1-乙酰基-1,2,4-三唑

描述

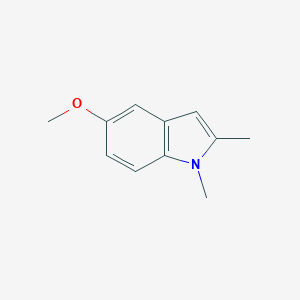

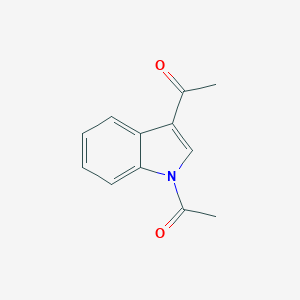

1-Acetyl-1,2,4-triazole, also known as ATZ, is a heterocyclic compound that is commonly used in a variety of scientific applications. ATZ is a small molecule that can be synthesized using a variety of methods, and it has a wide range of applications in biological and chemical research. ATZ has been used to study the mechanisms of action of various drugs, to study biochemical and physiological effects on cells, and to explore the potential of various new drugs.

科学研究应用

抗菌应用

1-乙酰基-1,2,4-三唑衍生物具有显著的抗菌性能。它们对多种细菌和真菌有效,使其在开发新型抗生素和抗真菌剂方面具有价值。 三唑环模拟 DNA 的二磷酸盐部分,干扰微生物细胞中核酸的合成 .

抗癌活性

1-乙酰基-1,2,4-三唑的结构灵活性允许创建可以与各种与癌症相关的生物靶标相互作用的化合物。 这些衍生物已被研究用于其抑制癌细胞增殖和诱导癌细胞凋亡的潜力 .

抗病毒效力

包括 1-乙酰基-1,2,4-三唑在内的三唑化合物已显示出作为抗病毒剂的希望。 它们通过靶向病毒酶或干扰病毒 DNA/RNA 合成来抑制病毒复制的能力使其成为治疗病毒感染的候选药物 .

抗炎和镇痛作用

研究表明,1-乙酰基-1,2,4-三唑衍生物具有抗炎和镇痛活性。 它们可以调节炎症反应,正在探索用于治疗慢性炎症性疾病 .

抗抑郁和抗焦虑用途

三唑环是许多用于治疗抑郁和焦虑的药物的常见特征。 1-乙酰基-1,2,4-三唑的衍生物正在被研究用于其对中枢神经系统的作用潜力,以缓解这些疾病的症状 .

抗糖尿病应用

一些 1-乙酰基-1,2,4-三唑的衍生物已被发现具有抗糖尿病特性。 它们可能通过影响胰岛素信号通路或作为参与葡萄糖代谢的受体的激动剂而发挥作用 .

有机催化

在化学领域,1-乙酰基-1,2,4-三唑衍生物用作有机催化剂。 由于其独特的电子和结构特性,它们促进了各种化学反应,包括复杂有机化合物的合成 .

材料科学

三唑环结构赋予了材料科学中具有益处的热稳定性和电子特性。 1-乙酰基-1,2,4-三唑衍生物正在被探索用于创建具有特定导电或光反应性能的新型材料 .

作用机制

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . For instance, 1,2,4-triazole derivatives have been reported to inhibit aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens . They also have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system.

Mode of Action

The mode of action of 1-Acetyl-1,2,4-triazole involves its interaction with its targets, leading to changes in their function. For instance, by inhibiting the aromatase enzyme, the compound can potentially reduce the production of estrogens, which are involved in various physiological processes and diseases such as cancer . Similarly, by inhibiting AChE and BuChE, it can affect the levels of acetylcholine, a neurotransmitter, in the nervous system .

Biochemical Pathways

By inhibiting aromatase, it can disrupt the conversion of androgens to estrogens . By inhibiting AChE and BuChE, it can affect the breakdown of acetylcholine, thereby influencing neurotransmission .

Pharmacokinetics

Triazole compounds are generally known for their good bioavailability and stability in both acidic and basic conditions . They are also known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics .

Result of Action

The molecular and cellular effects of 1-Acetyl-1,2,4-triazole’s action depend on its targets and the biological context. For instance, by inhibiting aromatase, it can potentially reduce estrogen levels, which can have various effects depending on the tissue and physiological context . By inhibiting AChE and BuChE, it can potentially increase acetylcholine levels, affecting neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-1,2,4-triazole. For instance, the pH of the environment can affect the compound’s stability, as triazoles are stable in both acidic and basic conditions . Other factors, such as the presence of other compounds or specific conditions within the body, can also influence its action and efficacy.

安全和危害

生化分析

Biochemical Properties

1-Acetyl-1,2,4-triazole can interact with a variety of enzymes and receptors in the biological system

Molecular Mechanism

It is known that triazole compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds

属性

IUPAC Name |

1-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166066 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-88-4 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of the water-catalyzed hydrolysis of 1-acetyl-1,2,4-triazole?

A: Research suggests that the water-catalyzed hydrolysis of 1-acetyl-1,2,4-triazole proceeds through a cyclic transition state involving four water molecules []. This conclusion is based on proton inventory experiments, which analyze the rate of reaction in varying mixtures of H2O and D2O. The observed downward curvature in the proton inventory plots supports a mechanism where multiple proton transfers occur in a concerted manner within the cyclic transition state.

Q2: How do changes in ionic strength affect the rate of 1-acetyl-1,2,4-triazole hydrolysis?

A: Studies show that increasing ionic strength leads to a slight decrease in the rate of hydrolysis for 1-acetyl-1,2,4-triazole []. While the effect is relatively small, it suggests that changes in the solvation shell surrounding the reacting species, influenced by ionic strength, can subtly impact the reaction kinetics.

Q3: What role does solvent structure play in the neutral hydrolysis of 1-acetyl-1,2,4-triazole and similar compounds?

A: Research comparing reaction rates under isobaric and isochoric conditions provides insights into the role of solvent structure during hydrolysis []. For 1-acetyl-1,2,4-triazole, the rate of neutral hydrolysis increases more rapidly with temperature under isochoric conditions. This suggests that the activation process involves a decrease in hydrophobic character and likely disrupts water-water interactions, leading to the production of labile water molecules. Similar trends were observed for the related compound 1-benzoyl-3-phenyl-1,2,4-triazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)